![molecular formula C30H42O7 B3025980 Sartorypyrone B CAS No. 1452396-11-0](/img/structure/B3025980.png)
Sartorypyrone B
Overview
Description
Sartorypyrone B is a 2β-acetoxyl analogue of chevalone C . It is derived from the ethyl acetate extract of the culture of Neosartorya tsunodae (KUFC 9213), a fungus associated with marine sponges . This compound demonstrates potent growth inhibitory activity against MCF-7, NCI-H460, and A375-C5 cancer cell lines with GI50 values of 17.8, 20.5, and 25.0 μM, respectively . This indicates its potential in the study of breast adenocarcinoma, non-small cell lung cancer, and melanoma .
Molecular Structure Analysis
The molecular weight of Sartorypyrone B is 514.65 . Its molecular formula is C30H42O7 . The SMILES representation of its structure isCC@@C(C)([C@H]2OC(C)=O)C)(C[C@@H]2OC(C)=O)C@([H])C@CC(C5=O)=C(OC(C)=C5)O4)(CC1)C
. Physical And Chemical Properties Analysis
Sartorypyrone B has a molecular weight of 514.65 and a molecular formula of C30H42O7 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
- Sartorypyrone B, along with other related compounds, has been investigated for its antibacterial properties. Notably, aszonapyrone A and sartorypyrone A exhibited significant antibacterial activity against multidrug-resistant Gram-positive strains, including Staphylococcus aureus and Bacillus subtilis . These findings highlight the potential of sartorypyrone B as an antimicrobial agent.
- Biofilm formation by bacteria contributes to antibiotic resistance and chronic infections. Aszonapyrone A and sartorypyrone A showed promising results in inhibiting biofilm formation. At their minimum inhibitory concentration (MIC), practically no biofilm was formed in their presence . This suggests that sartorypyrone B derivatives could be explored further as biofilm-disrupting agents.
- Sartorypyrone B analogs, such as stachatranone B, demonstrated inhibitory effects against Acinetobacter baumannii, a notorious multidrug-resistant pathogen. Stachatranone B exhibited an MIC value of 16 µg/mL, making it a potential candidate for combating this bacterium .
- Sartorypyrone B is part of the secondary metabolite profile produced by marine-derived fungi. These metabolites play crucial roles in pathogenesis. Although the specific function of sartorypyrone B remains to be fully elucidated, its presence suggests involvement in fungal biology and interactions with the environment .
Antibacterial Activity
Antibiofilm Properties
Inhibition of Acinetobacter baumannii
Pathogenesis and Secondary Metabolites
Mechanism of Action
Target of Action
Sartorypyrone B is a pentacyclic meroterpenoid metabolite isolated from Aspergillus (syn. Neosartorya) species . It exhibits strong growth inhibitory activity, having GI50s of 17.8, 20.5, and 25.0 μM, respectively, for MCF-7, NCI-H460, and A375-C5 . These cell lines represent breast adenocarcinoma, non-small cell lung cancer, and melanoma diseases , suggesting that Sartorypyrone B targets these cancer cells.
Mode of Action
coli, S aureus, and E. fecium . This suggests that Sartorypyrone B may interact with these antibiotics to enhance their effectiveness against certain bacterial strains.
Biochemical Pathways
Sartorypyrone B is produced by a previously unidentified cluster of genes responsible for producing sartorypyrones, a chemical made by the fungal pathogen Aspergillus fumigatus . The biosynthetic pathway for sartorypyrones and related natural products has been proposed . .
Result of Action
Sartorypyrone B exhibits strong growth inhibitory activity against certain cancer cell lines . This suggests that the molecular and cellular effects of Sartorypyrone B’s action may involve the inhibition of cell proliferation.
Action Environment
The action of Sartorypyrone B may be influenced by various environmental factors. For instance, the production of Sartorypyrone B by Aspergillus fumigatus may be affected by the conditions of the fungal culture . Additionally, the effectiveness of Sartorypyrone B against its target cells may be influenced by factors such as the presence of other compounds (e.g., antibiotics ) and the physiological state of the cells
properties
IUPAC Name |
[(1R,2S,11S,14R,15R,17S,18R,20R)-18-acetyloxy-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-17-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-16-13-20(33)19-14-24-28(6)11-9-22-27(4,5)25(36-18(3)32)21(35-17(2)31)15-29(22,7)23(28)10-12-30(24,8)37-26(19)34-16/h13,21-25H,9-12,14-15H2,1-8H3/t21-,22-,23-,24-,25-,28+,29-,30-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAVZYUGRTVMCA-KNUPVKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@H]4[C@]([C@@H]3C2)(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sartorypyrone B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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